

# Standardizing Publication of DAPCy Analysis Parameters: A Guide for Reproducible Research

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## Compound of Interest

Compound Name: DAPCy

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To enhance the transparency, reproducibility, and comparability of population genetics studies, this guide establishes clear publication standards for reporting parameters used in Discriminant Analysis of Principal Components (DAPC) performed with the **DAPCy** Python package. These guidelines are designed for researchers, scientists, and drug development professionals to ensure that published **DAPCy** analyses are accompanied by sufficient detail to allow for independent verification and meaningful comparison with alternative methods.

## Data Presentation: Standardized Reporting Tables

Quantitative data from **DAPCy** analyses should be summarized in the following standardized tables to facilitate straightforward comparison and interpretation.

Table 1: Input Data and Filtering Parameters

Parameter	Description	Reported Value
Input File Format	The format of the genetic data file used as input.	e.g., VCF, BED, Zarr
Number of Samples	The total number of individual samples included in the analysis.	
Number of Variants	The total number of genetic variants (e.g., SNPs) in the initial dataset.	
Variant Filtering Criteria	Specific filters applied to the variant set.	e.g., Minor Allele Frequency (MAF) > 0.05, call rate > 0.95, removal of singletons
Sample Filtering Criteria	Specific filters applied to the sample set.	e.g., Removal of samples with > 10% missing data
Final Number of Variants	The number of variants remaining after all filtering steps.	
Final Number of Samples	The number of samples remaining after all filtering steps.	

Table 2: Principal Component Analysis (PCA) Parameters

Parameter	Description	Reported Value
PCA Algorithm	The algorithm used for PCA.	e.g., Truncated SVD
Number of Principal Components (PCs) Retained	The number of PCs retained for the subsequent discriminant analysis.	
Justification for PC Retention	The method used to determine the optimal number of PCs.	e.g., Scree plot elbow, cross-validation
Proportion of Variance Explained	The cumulative proportion of genetic variance explained by the retained PCs.	

Table 3: Discriminant Analysis (DA) and Model Validation Parameters

Parameter	Description	Reported Value
Number of Discriminant Functions Retained	The number of discriminant functions used in the final analysis.	
Prior Group Definition	The method used to define population groups prior to DA.	e.g., a priori based on sampling location, de novo using K-means clustering
K-means Clustering Parameters (if applicable)	The range of 'k' values tested and the criterion for selecting the optimal 'k'.	e.g., Bayesian Information Criterion (BIC)
Cross-Validation Scheme	The type of cross-validation employed to assess model performance.	e.g., Stratified k-fold, leave-one-out
Number of Folds/Iterations	The number of folds or iterations used in the cross-validation.	
Model Performance Metric	The metric(s) used to evaluate the predictive accuracy of the DA.	e.g., Mean success, classification accuracy, confusion matrix
Software and Version	The specific version of the DAPCy package and its dependencies (e.g., scikit-learn, Python).	e.g., DAPCy v1.0.1, Python v3.9

## Experimental and Analytical Protocols

A detailed methodology section is crucial for the replication of **DAPCy** analyses. This section should provide a narrative description of the entire workflow, from data preparation to the final analysis and visualization.

Example Protocol:

"The genetic data was imported from a VCF file containing 500 samples and 1,000,000 SNPs. [1][2] Variants with a minor allele frequency below 5% and a call rate below 95% were removed using bcftools (v1.15). Samples with more than 10% missing data were excluded from the analysis. The final dataset consisted of 480 samples and 750,000 SNPs.

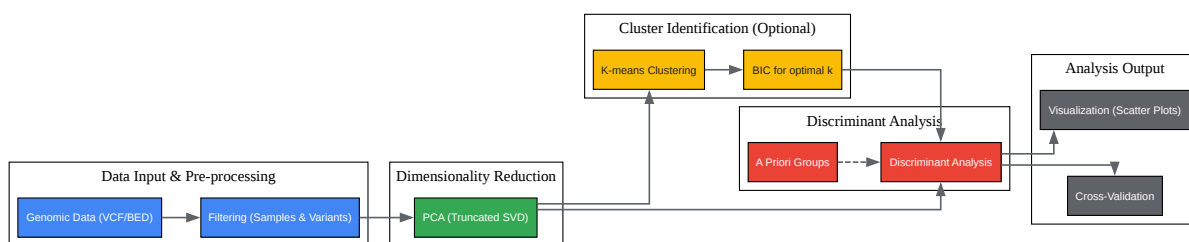
**DAPCy** (v1.0.1) in a Python (v3.9) environment was used for all subsequent analyses.[3] Principal Component Analysis was performed using the truncated Singular Value Decomposition (SVD) method.[2][3] The optimal number of principal components to retain was determined by visual inspection of the scree plot, which indicated that the 'elbow' of the variance explained occurred at 40 PCs. These 40 PCs, explaining 65% of the total genetic variance, were retained for the discriminant analysis.

Prior population clusters were identified de novo using the K-means clustering algorithm implemented in **DAPCy**. [2] The Bayesian Information Criterion (BIC) was calculated for a range of k from 1 to 10, and the lowest BIC value was observed at k=4, suggesting four distinct genetic clusters.

A discriminant analysis was then performed on the 40 retained PCs using the four identified clusters as priors. The model's predictive performance was assessed using a stratified 10-fold cross-validation, and the mean classification accuracy was calculated.[1][3] The number of discriminant functions retained was equal to the number of clusters minus one (n=3)."

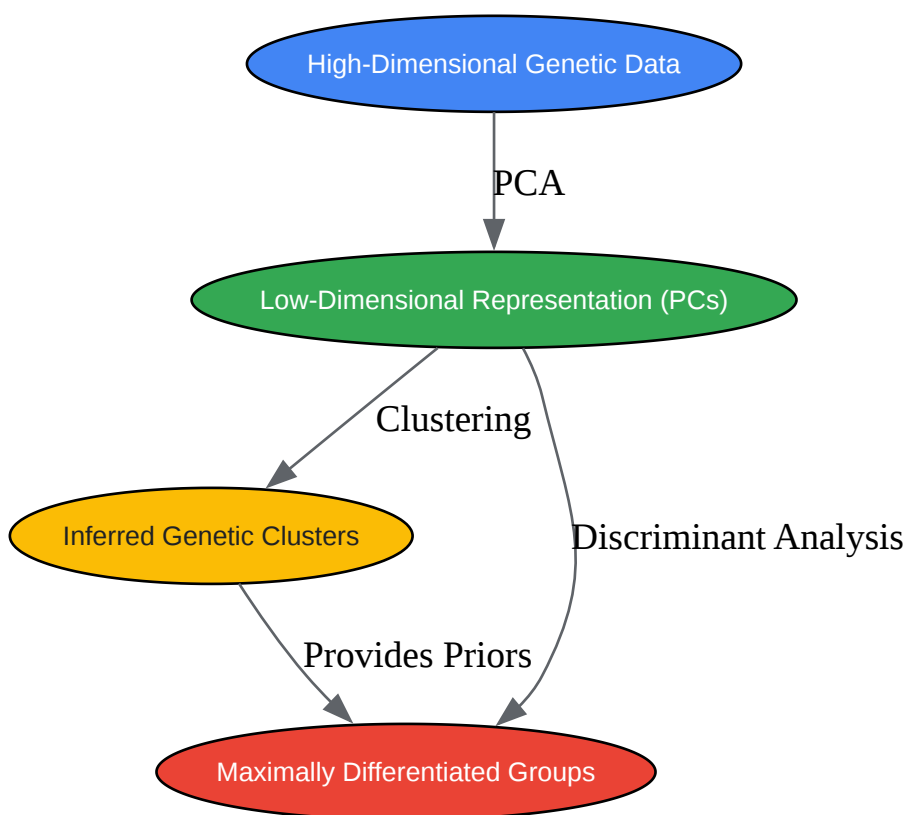
## Mandatory Visualizations

Diagrams are essential for visually communicating complex workflows and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical **DAPCy** workflow and the logical relationship between its components.



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Caption: **DAPCy** analysis workflow from data input to output.



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Caption: Logical flow of **DAPCy**'s core analytical steps.

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## References

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